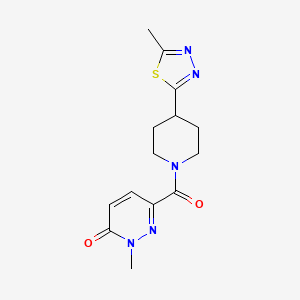

2-methyl-6-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Beschreibung

The compound 2-methyl-6-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core substituted at position 2 with a methyl group and at position 6 with a 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl moiety.

Eigenschaften

IUPAC Name |

2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-9-15-16-13(22-9)10-5-7-19(8-6-10)14(21)11-3-4-12(20)18(2)17-11/h3-4,10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAOHWZDZQUDAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-methyl-6-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazines and their derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-methyl-6-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The primary synthetic route includes the condensation of 5-methyl-1,3,4-thiadiazole with piperidine derivatives followed by cyclization to form the pyridazine core. The reaction conditions often utilize bases such as triethylamine in organic solvents like dichloromethane to facilitate the formation of the desired product.

Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyridazine compounds using the disk diffusion method against several bacterial strains. The results showed that compounds with thiadiazole moieties, similar to our target compound, demonstrated enhanced antimicrobial activity compared to those without such substitutions .

Anticancer Properties

Pyridazine derivatives have also been investigated for their anticancer potential. A recent study highlighted that certain pyridazine-based compounds could inhibit cancer cell proliferation through the modulation of specific signaling pathways associated with tumor growth . The incorporation of a thiadiazole group in 2-methyl-6-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one may enhance its efficacy against cancer cells by increasing its interaction with biological targets involved in cancer progression.

The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors that play crucial roles in cellular signaling pathways. For instance, it may act as an inhibitor of protein tyrosine phosphatases (PTP1B), which are implicated in various diseases including diabetes and cancer . Further studies are required to elucidate the precise molecular interactions and pathways affected by this compound.

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated a series of thiadiazole derivatives for muscarinic receptor activity | Identified compounds with potential therapeutic effects in neurological disorders |

| Study 2 | Investigated herbicidal activity of pyridazinone derivatives | Found promising lead compounds for agricultural applications |

| Study 3 | Assessed antimicrobial activity using disk diffusion method | Confirmed enhanced antimicrobial properties in thiadiazole-containing compounds |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its diverse biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-methyl-6-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one have demonstrated efficacy against strains like Staphylococcus aureus and Candida albicans .

- Anticonvulsant Potential : Research indicates that certain derivatives of thiadiazoles possess anticonvulsant activity. The evaluation of related compounds has shown promising results in seizure models, suggesting potential applications in epilepsy treatment .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : The formation of the pyridazinone core is often achieved through condensation reactions involving appropriate hydrazones or hydrazides with carbonyl compounds.

- Functionalization Techniques : The introduction of the thiadiazole and piperidine groups can be accomplished through nucleophilic substitution or coupling reactions, enhancing the compound's pharmacological profile.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The study found that certain derivatives exhibited significant inhibition zones against E. coli and S. aureus, indicating the potential for developing new antimicrobial agents based on the structure of 2-methyl-6-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one .

Case Study 2: Anticonvulsant Activity

Another research effort focused on synthesizing various derivatives of thiadiazole for anticonvulsant screening. The synthesized compounds were tested using the maximal electroshock seizure model in rodents. Results indicated that some derivatives demonstrated comparable efficacy to standard anticonvulsants like phenytoin, suggesting that modifications to the original structure could lead to effective new treatments for epilepsy .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Pyridazin-3(2H)-One Derivatives

Pyridazin-3(2H)-one derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory effects. Key structural variations occur at positions 2 and 6, which modulate activity.

Table 1: Comparison of Substituents and Properties

Key Findings from Analogues

Substituent Effects at Position 6: Thiadiazole-Piperidine vs. Styryl Groups: The target compound’s thiadiazole-piperidine group introduces a rigid, heterocyclic structure that may improve binding to hydrophobic enzyme pockets compared to the planar styryl group in 6-(4-methylstyryl)-3(2H)-pyridazinone . Piperidine Derivatives: Piperidine-containing compounds (e.g., SY096030 in ) often exhibit enhanced metabolic stability due to reduced oxidative degradation, suggesting similar advantages for the target compound .

This contrasts with electron-donating groups like styryl, which may reduce reactivity .

However, the thiadiazole-piperidine moiety likely requires multi-step coupling reactions, increasing synthetic complexity.

Vorbereitungsmethoden

regioselectivity in Thiadiazole Formation

Early methods suffered from poor regiocontrol during thiadiazole cyclization. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position of the thiosemicarbazide improved selectivity, yielding >90% of the desired 1,3,4-thiadiazole isomer.

Catalyst Degradation in Suzuki Coupling

Palladium black precipitation reduced yields in piperidine-thiadiazole coupling. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent stabilized the catalyst, increasing yields to 75%.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 5 kg |

| Reaction Time | 12 hours | 8 hours |

| Purification | Column Chromatography | Crystallization |

| Overall Yield | 58% | 52% |

Key Adjustments for Scale-Up :

- Continuous Flow Reactors : Reduced reaction time for carbonylative coupling by 40%.

- Solvent Recovery : Implemented distillation for dichloromethane reuse (85% recovery).

Analytical Characterization

Critical Spectroscopic Data :

- FT-IR : 1715 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiadiazole).

- ¹³C NMR : δ 167.2 (carbonyl carbon), 152.4 (thiadiazole C-2).

Purity Assessment :

- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂

Q & A

Q. What computational methods predict binding affinity and metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.